5-tert-butyl-4H-1,2,4-triazol-3-amine
Description
Contextualization within 1,2,4-Triazole (B32235) Systems and their Structural Diversity
Triazoles are five-membered heterocyclic aromatic rings containing three nitrogen atoms and two carbon atoms, with the molecular formula C₂H₃N₃. They exist as two primary isomers: 1,2,3-triazoles and 1,2,4-triazoles, which differ in the placement of their nitrogen atoms. The 1,2,4-triazole core is a planar, aromatic system that exhibits tautomerism, predominantly existing in the 1H and 4H forms. This structural framework is highly stable and capable of engaging in various intermolecular interactions, including hydrogen bonding and dipole-dipole interactions.
The true versatility of the 1,2,4-triazole system lies in its ability to be functionalized at its carbon and nitrogen atoms. This allows for the creation of a vast library of derivatives with diverse electronic and steric properties. The subject of this article, 5-tert-butyl-4H-1,2,4-triazol-3-amine, is a prime example of this structural diversity. It features a bulky, sterically hindering tert-butyl group at the C5 position and a reactive primary amine group at the C3 position. The presence of these specific substituents on the core triazole ring dictates its chemical reactivity and potential applications.
Significance of Aminotriazoles as Versatile Synthetic Intermediates and Precursors for Functional Materials
Aminotriazoles, particularly 3-amino-1,2,4-triazoles, are recognized as highly valuable building blocks in organic synthesis. The amino group serves as a versatile handle for a wide array of chemical transformations, making these compounds crucial synthetic intermediates. For instance, the amine can undergo reactions such as acylation, alkylation, and condensation with aldehydes or ketones to form Schiff bases. researchgate.net These reactions open pathways to more complex molecular architectures, including fused heterocyclic systems like triazolothiadiazoles. mdpi.com
The ability to readily modify the aminotriazole core makes it a foundational element in combinatorial chemistry and drug discovery. chemmethod.com Beyond their role as intermediates, aminotriazoles are precursors for functional materials. Their nitrogen-rich structure and ability to coordinate with metal ions make them suitable ligands in the development of coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in catalysis, gas storage, and electronics.
Scope and Research Focus on the Unique Characteristics of this compound
While broad research exists on aminotriazoles, the specific focus on this compound centers on its unique combination of functional groups. The tert-butyl group is a large, non-polar moiety that significantly influences the molecule's physical properties, such as solubility and lipophilicity. Its steric bulk can also direct the regioselectivity of subsequent reactions, potentially shielding nearby positions on the triazole ring.
Conversely, the 3-amino group is a nucleophilic reaction site, providing a direct point for chemical modification. Research on this and structurally similar compounds, such as those with a 4-(tert-butyl)phenyl group, investigates how these substituents can be leveraged. doaj.orgzsmu.edu.ua For example, the amino group can be used to link the triazole core to other pharmacophores or to create larger, more complex structures. The interplay between the bulky, hydrophobic tert-butyl group and the reactive, polar amino group defines the compound's unique chemical personality and its potential as a specialized building block in targeted synthesis.
| Property | Value |
|---|---|
| CAS Number | 202403-45-0 synblock.com |
| Molecular Formula | C₆H₁₂N₄ synblock.com |
| Molecular Weight | 140.19 g/mol synblock.com |
| Synonym | 5-Tert-butyl-4H- doaj.orgresearchgate.netwisdomlib.orgtriazol-3-ylamine synblock.com |
Overview of the Current Research Landscape and Emerging Trends in Substituted Triazole Chemistry
The chemistry of substituted triazoles is a dynamic and rapidly evolving field. Current research is largely driven by the demand for novel compounds in medicine, agriculture, and materials science. researchgate.netwisdomlib.org Several key trends are shaping the landscape.
One major trend is the development of more efficient and sustainable synthetic methodologies. While classical methods like cyclocondensation reactions remain important, there is a strong push towards innovative strategies such as metal-catalyzed cross-coupling reactions, microwave-assisted synthesis, and electrochemical approaches. frontiersin.org These methods often provide higher yields, better regioselectivity, and broader functional group tolerance. researchgate.net
Another significant trend is the design and synthesis of hybrid molecules. This involves covalently linking the 1,2,4-triazole scaffold to other biologically active heterocyclic systems to create multifunctional compounds with potentially synergistic or novel modes of action. chemmethod.com Furthermore, the exploration of 1,2,4-triazole derivatives as functional materials continues to expand, with new applications in areas like chemosensors and organic light-emitting diodes (OLEDs). The ongoing investigation into the vast chemical space of substituted triazoles ensures that they will remain a cornerstone of heterocyclic chemistry research for the foreseeable future. wisdomlib.org
| Trend | Description | Significance |
|---|---|---|
| Advanced Synthetic Methods | Development of novel catalytic (e.g., copper-catalyzed), microwave-assisted, and electrochemical synthesis routes. frontiersin.org | Improves reaction efficiency, yield, regioselectivity, and sustainability, allowing for more complex derivatives. wisdomlib.orgresearchgate.net |
| Hybrid Molecule Design | Covalently linking the 1,2,4-triazole core to other pharmacophores or heterocyclic systems. chemmethod.com | Creates multifunctional compounds with potential for novel or enhanced biological activities. |
| Functional Materials Application | Use of triazole derivatives as ligands for metal complexes, components of MOFs, chemosensors, and materials for OLEDs. | Expands the utility of triazoles beyond biological applications into materials science and electronics. |
| Structure-Activity Relationship (SAR) Studies | Systematic modification of substituents on the triazole ring to understand their impact on biological activity. frontiersin.org | Enables the rational design of more potent and selective therapeutic agents and agrochemicals. |
Structure
3D Structure
Properties
IUPAC Name |
5-tert-butyl-1H-1,2,4-triazol-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4/c1-6(2,3)4-8-5(7)10-9-4/h1-3H3,(H3,7,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYHYRWRTPOGSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=NN1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Approaches to 5 Tert Butyl 4h 1,2,4 Triazol 3 Amine and Its Core Scaffold
Established Synthetic Routes to Substituted 1,2,4-Triazol-3-amines
The synthesis of the 1,2,4-triazol-3-amine core is well-documented, with several classical methods providing reliable access to a variety of substituted derivatives. These routes often involve the cyclization of acyclic precursors containing the necessary nitrogen and carbon atoms.
Cyclization Reactions Involving Nitrogen and Carbon Sources
A fundamental approach to the 1,2,4-triazole (B32235) ring system involves the cyclization of precursors that provide the requisite N-C-N backbone. These reactions often utilize reagents that can deliver the remaining nitrogen and carbon atoms to complete the five-membered ring. For instance, the reaction of amidines with hydrazines in the presence of a one-carbon source is a common strategy.
Another established method is the reaction of nitrile imines with guanidine (B92328) derivatives. This 1,3-dipolar cycloaddition reaction proceeds with excellent regioselectivity to furnish functionalized 3-amino-1,2,4-triazoles in moderate to good yields under ambient conditions. nih.gov This approach offers a rapid route to a diverse range of these compounds.
Approaches Utilizing Aminoguanidine (B1677879) Bicarbonate and Carboxylic Acid Derivatives
One of the most direct and widely employed methods for the synthesis of 5-substituted-1,2,4-triazol-3-amines is the condensation of aminoguanidine bicarbonate with a suitable carboxylic acid or its derivatives. This method is particularly relevant for the synthesis of the target compound, 5-tert-butyl-4H-1,2,4-triazol-3-amine, where pivalic acid (2,2-dimethylpropanoic acid) serves as the source of the tert-butyl group.
Recent advancements have demonstrated that this condensation can be efficiently carried out under microwave irradiation. For example, the reaction of aminoguanidine bicarbonate with pivalic acid under microwave-assisted, acid-catalyzed, and solvent-free conditions provides this compound in good yield. mdpi.comresearchgate.net This method is advantageous due to its speed, efficiency, and amenability to a range of aliphatic carboxylic acids. mdpi.com The general applicability of this microwave-assisted approach has been demonstrated for various 5-substituted 3-amino-1,2,4-triazoles. nih.gov
The reaction proceeds through the initial formation of an N-acylaminoguanidine intermediate, which then undergoes intramolecular cyclization with the elimination of water to form the stable 1,2,4-triazole ring. The use of microwave irradiation significantly accelerates this cyclodehydration step. rsc.org
| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |
| Aminoguanidine Bicarbonate | Pivalic Acid | Microwave, Acid Catalysis, Solvent-free | This compound | 72% | mdpi.com |
| Aminoguanidine Bicarbonate | Various Carboxylic Acids | Microwave, Acid Catalysis | 5-substituted-3-amino-1,2,4-triazoles | Good to Excellent | researchgate.net |
Synthesis from Thiosemicarbazides and Related Precursors
An alternative classical route to the 1,2,4-triazole scaffold involves the use of thiosemicarbazides. These compounds can be cyclized with various reagents to form 1,2,4-triazole-3-thiols, which can then be converted to the corresponding 3-amino derivatives. For example, the reaction of a carboxylic acid hydrazide with an isothiocyanate yields a 1,4-substituted thiosemicarbazide, which upon cyclization, typically under basic or acidic conditions, affords a 1,2,4-triazole-3-thiol. researchgate.net The thiol group can subsequently be displaced by an amino group, although this conversion is not always straightforward.
A more direct approach involves the oxidative cyclization of thiosemicarbazones or the reaction of acyl hydrazides with isothioureas. These methods provide access to the 1,2,4-triazol-3-amine skeleton, and the nature of the substituent at the 5-position is determined by the starting acyl hydrazide.
Modern Synthetic Innovations for Incorporating the 5-tert-butyl Moiety
While classical methods are robust, contemporary research focuses on developing more efficient, sustainable, and versatile synthetic strategies. These modern innovations are particularly crucial for the introduction of sterically demanding groups like the tert-butyl moiety, which can sometimes hinder traditional cyclization reactions.
Metal-Free and Catalytic Pathways for Triazole Formation
In recent years, there has been a significant shift towards the development of metal-free and catalytic methods for the synthesis of heterocyclic compounds, including 1,2,4-triazoles, to avoid the use of toxic and expensive metal catalysts. rsc.orgresearchgate.net These approaches often rely on the use of organocatalysts or iodine-mediated reactions.
For instance, a general metal-free synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from hydrazones and aliphatic amines has been achieved under oxidative conditions using iodine as a catalyst. organic-chemistry.org While not directly demonstrated for this compound, this methodology could potentially be adapted by using a pivalaldehyde-derived hydrazone. The steric bulk of the tert-butyl group would be a key factor in determining the efficiency of such a reaction.
Copper-catalyzed reactions have also emerged as a powerful tool for the synthesis of 1,2,4-triazoles. An efficient copper-mediated three-component reaction of one molecule of an amine and two molecules of a nitrile can afford fully substituted 1,2,4-triazoles. researchgate.net Adapting this to synthesize the target molecule would likely involve a sterically hindered nitrile, which could present challenges. However, copper catalysis has been shown to be effective in various C-N and C-O bond-forming reactions under microwave irradiation, suggesting potential for optimization. nih.gov
| Method | Key Features | Potential for 5-tert-butyl Moiety | Reference |
| Iodine-catalyzed oxidative cyclization | Metal-free, uses hydrazones and amines | Feasible with pivalaldehyde-derived hydrazone, steric hindrance is a consideration | organic-chemistry.org |
| Copper-catalyzed three-component reaction | Uses amines and nitriles | Would require a sterically hindered nitrile, potential for optimization with microwave | researchgate.netnih.gov |
| Metal- and Oxidant-Free Condensation | Green, uses amidines, isothiocyanates, hydrazines | Could potentially be adapted for substituted 3-amino-1,2,4-triazoles | acs.org |
Electrochemical Synthesis Methods for Heterocycles
Electrochemical synthesis has gained traction as a green and efficient alternative to traditional synthetic methods. rsc.org It allows for the generation of reactive intermediates under mild conditions, often avoiding the need for harsh reagents and oxidants.
An electrochemical method for the synthesis of 5-amino-1,2,4-triazole derivatives has been developed by employing hydrazones and cyanamide (B42294) with KI as a catalyst and electrolyte. rsc.org This eco-friendly approach operates at room temperature in an undivided cell without the need for chemical oxidants. The synthesis of 1,2,4-triazoles from hydrazones through an electro-oxidative cyclization pathway has also been reported, demonstrating the versatility of this technique. nih.govresearchgate.net
The applicability of these electrochemical methods to the synthesis of this compound would depend on the stability and reactivity of the corresponding tert-butyl-substituted hydrazone under the electrolytic conditions. The steric hindrance of the tert-butyl group might influence the efficiency of the cyclization step. However, the mild conditions of electrosynthesis could be advantageous in preventing side reactions that might occur with sterically hindered substrates under harsher thermal conditions.
Microwave-Assisted and Green Chemistry Approaches in Triazole Synthesis
The synthesis of 1,2,4-triazole derivatives, including this compound, has significantly benefited from the adoption of microwave-assisted synthesis and green chemistry principles. These modern approaches offer considerable advantages over conventional synthetic methods, primarily by reducing reaction times, increasing yields, and minimizing environmental impact.
Microwave irradiation has emerged as a powerful tool in the synthesis of 1,2,4-triazoles, often leading to dramatically accelerated reaction rates. youtube.comstrath.ac.uk This technology facilitates efficient heat transfer directly to the reacting molecules, resulting in uniform heating and often enabling reactions to be completed in minutes rather than hours. strath.ac.uk For the synthesis of 5-substituted 3-amino-1,2,4-triazoles, a straightforward and green protocol has been developed involving the direct condensation of carboxylic acids with aminoguanidine bicarbonate under microwave irradiation. isres.orgmdpi.com This method is particularly advantageous for volatile starting materials and has demonstrated good scalability. isres.orgmdpi.com
The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to triazole synthesis. nih.gov Key strategies include the use of environmentally benign solvents like water, or conducting reactions under solvent-free conditions. strath.ac.uknih.gov One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, are also a hallmark of green chemistry, as they reduce waste and improve efficiency. strath.ac.uk For instance, an efficient, one-pot synthesis of 1,3,5-trisubstituted-1,2,4-triazoles has been developed using microwave irradiation, which aligns with green chemistry principles by improving atom economy and reducing energy consumption. youtube.com
Mechanistic Investigations of 1,2,4-Triazole Ring Formation and Functionalization
The formation of the 1,2,4-triazole ring is a well-established process in heterocyclic chemistry, with several mechanistic pathways elucidated depending on the starting materials and reaction conditions. A common and fundamental approach involves the cyclization of an N-acyl aminoguanidine derivative. This intermediate is typically formed by the reaction of a carboxylic acid derivative (such as an acid chloride or ester) with aminoguanidine. Subsequent heating promotes an intramolecular cyclization via dehydration to form the 1,2,4-triazole ring.
For the specific synthesis of this compound, the reaction would commence with a derivative of pivalic acid (2,2-dimethylpropanoic acid) and aminoguanidine. The bulky tert-butyl group can exert steric influence on the reaction rate and potentially on the regioselectivity of subsequent functionalization reactions.
Recent studies have explored various catalytic systems to facilitate 1,2,4-triazole formation. For example, copper-catalyzed methods have been developed for the synthesis of substituted 1,2,4-triazoles from amidines. isres.org These reactions often proceed through a proposed mechanism involving the formation of a copper-amidine complex, followed by oxidative coupling and cyclization. While not specifically detailed for this compound, these mechanistic insights from related structures are valuable for understanding the fundamental steps of ring formation.
Computational studies, such as those employing Density Functional Theory (DFT), have provided deeper insights into the reaction mechanisms, transition states, and thermodynamic stability of intermediates in 1,2,4-triazole synthesis. These theoretical approaches help to rationalize experimental observations and can guide the design of more efficient synthetic routes.
The functionalization of the pre-formed 1,2,4-triazole ring, particularly the amino group of 3-amino-1,2,4-triazoles, is a key strategy for generating diverse derivatives. The amino group can undergo a variety of reactions, including acylation, alkylation, and Schiff base formation, allowing for the introduction of a wide range of substituents. The reactivity of the triazole ring nitrogens towards electrophiles is also a critical aspect of its functionalization, with the position of substitution being influenced by the electronic nature of the existing substituents and the reaction conditions.
Considerations for Process Development and Scalability of Synthesis Methods (General for Aminotriazoles)
The transition of a synthetic route for an aminotriazole from a laboratory-scale procedure to a large-scale industrial process requires careful consideration of several factors to ensure safety, efficiency, and economic viability. For aminotriazoles, which have applications in pharmaceuticals and agrochemicals, robust and scalable synthetic processes are crucial. researchgate.net
A key consideration in process development is the selection of starting materials and reagents. For the industrial production of 3-amino-1,2,4-triazole, a common commercial process involves the reaction of hydrazine (B178648) hydrate (B1144303) and cyanamide with formic acid. google.com The choice of readily available, cost-effective, and less hazardous materials is paramount for large-scale synthesis.
The optimization of reaction conditions is another critical aspect. This includes parameters such as temperature, pressure, reaction time, and solvent selection. For instance, in the commercial synthesis of 3-amino-1,2,4-triazole, precise control of pH and temperature during the formation of the aminoguanidine formate (B1220265) intermediate is essential for achieving high yields and purity. google.com The use of flow chemistry is also being explored for the synthesis of heterocyclic compounds, as it can offer better control over reaction parameters and enhance safety for highly exothermic or hazardous reactions.
Purification of the final product is a significant challenge in large-scale production. The development of efficient crystallization and filtration methods is necessary to obtain the desired aminotriazole in high purity, free from by-products and residual starting materials. The commercial process for 3-amino-1,2,4-triazole, for example, includes specific steps for the evaporation of the reaction mixture and washing of the intermediate to minimize impurities like dicyandiamide. google.com
Furthermore, waste management and environmental impact are increasingly important considerations in chemical manufacturing. The development of greener synthetic routes that minimize waste generation and utilize recyclable catalysts or solvents is a key goal in the process development of aminotriazoles.
Reactivity Profiles and Derivatization Strategies of 5 Tert Butyl 4h 1,2,4 Triazol 3 Amine
Reactions at the Amino Group (C-3 Position)
The primary amino group at the C-3 position of the triazole ring is a key site for nucleophilic reactions, enabling the introduction of a wide variety of substituents and the construction of more complex molecular architectures.
Acylation and Alkylation Reactions
The amino group of 5-tert-butyl-4H-1,2,4-triazol-3-amine readily undergoes acylation and alkylation. Acylation is typically achieved by reacting the amine with acylating agents such as acetyl chloride or acetic anhydride (B1165640). nih.gov These reactions can lead to mono-, di-, or even triacetylated products depending on the reaction conditions. For instance, treatment with an equivalent amount of acetic anhydride in a solvent like dimethylformamide can selectively yield monoacetylated derivatives. nih.gov In contrast, using neat acetic anhydride under reflux conditions can result in a mixture of acetylated products. nih.gov
Alkylation of the amino group can be performed using various alkyl halides. These reactions introduce alkyl chains to the nitrogen atom, modifying the compound's lipophilicity and steric properties.
Condensation Reactions, Including Schiff Base Formation
A significant aspect of the reactivity of the C-3 amino group is its ability to undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (azomethines). nih.govmwjscience.comnepjol.info This reaction involves a nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule to form a C=N double bond. researchgate.net
The formation of Schiff bases is a versatile method for introducing a wide array of substituents onto the triazole core. A variety of aromatic and heterocyclic aldehydes have been successfully condensed with aminotriazoles to generate a library of Schiff base derivatives. nih.govnepjol.inforesearchgate.net These reactions are often catalyzed by a few drops of acid and carried out in a suitable solvent like ethanol. fabad.org.tr The resulting imine functionality is crucial for the biological activities of many of these compounds. mwjscience.comresearchgate.net
| Aldehyde | Resulting Schiff Base Moiety | Reference |
|---|---|---|
| Cinnamaldehyde | -N=CH-CH=CH-Ph | nepjol.info |
| Vanillin | -N=CH-(C6H3)(OH)(OCH3) | nepjol.info |
| p-Chlorobenzaldehyde | -N=CH-(C6H4)-Cl | nepjol.info |
| 4-Imidazole Carboxaldehyde | -N=CH-(C3H3N2) | fabad.org.tr |
| Various Aromatic Aldehydes | -N=CH-Ar | nih.govresearchgate.net |
Formation of Polyfunctionalized Derivatives and Conjugates
The reactivity of the amino group serves as a gateway to the synthesis of polyfunctionalized derivatives and molecular conjugates. For example, Schiff bases derived from this compound can be further modified. The imine bond can be reduced to a secondary amine, or the aromatic rings of the aldehyde moiety can bear additional functional groups, allowing for subsequent reactions.
Furthermore, the amino group can be a point of attachment for creating conjugates with other biologically active molecules or natural products. nih.gov This strategy aims to combine the pharmacological properties of the triazole core with those of another molecule to create hybrid compounds with potentially enhanced or novel activities.
Reactivity of the Triazole Ring System and its Peripheral tert-butyl Substituent
The 1,2,4-triazole (B32235) ring is an aromatic heterocycle with three nitrogen atoms, which influences its chemical reactivity. The tert-butyl group at the C-5 position also plays a significant role in directing the outcomes of reactions involving the ring.
Functionalization at Ring Nitrogen Atoms (N-1, N-2, N-4)
The nitrogen atoms of the 1,2,4-triazole ring are nucleophilic and can undergo electrophilic substitution, particularly alkylation and arylation. nih.gov The regioselectivity of these reactions (i.e., which nitrogen atom is functionalized) can be influenced by the reaction conditions, including the choice of base and solvent. For instance, in some cases, aminomethylation and cyanoethylation of similar 4-substituted 4H-1,2,4-triazole-3-thiols have been shown to occur at the N-2 position. researchgate.net The N-H proton in N-unsubstituted 1,2,4-triazoles is acidic, and deprotonation can lead to a triazolate anion, which can then react with electrophiles. chemicalbook.com
Steric and Electronic Effects of the tert-butyl Group on Reactivity and Regioselectivity
The tert-butyl group at the C-5 position exerts significant steric and electronic effects on the reactivity of the entire molecule.
Steric Hindrance: The bulky nature of the tert-butyl group provides considerable steric hindrance around the adjacent N-4 and C-5 positions of the triazole ring. This steric bulk can influence the regioselectivity of reactions by directing incoming reagents to less hindered positions on the molecule. For example, in electrophilic substitution reactions on the triazole ring, the tert-butyl group may favor substitution at the more accessible N-1 or N-2 positions over the sterically encumbered N-4 position. This steric shielding can also enhance the thermal stability of the molecule by protecting the triazole ring from unwanted electrophilic attacks.
Electronic Effects: The tert-butyl group is an electron-donating group through an inductive effect. This can modulate the electron density of the triazole ring. While the triazole ring itself is generally considered electron-withdrawing, the electron-donating nature of the tert-butyl group can slightly increase the electron density on the ring, potentially influencing the nucleophilicity of the ring nitrogen atoms. Studies on related systems have shown that electron-donating substituents on the triazole ring can affect the biological activity of the resulting compounds. nih.gov
| Effect | Description | Consequence | Reference |
|---|---|---|---|
| Steric Hindrance | The large size of the tert-butyl group physically blocks access to nearby atoms. | Influences regioselectivity of reactions, directing substituents to less crowded positions. Enhances thermal stability. | |
| Electronic Effect | The tert-butyl group donates electron density to the triazole ring through induction. | Modulates the electron density and nucleophilicity of the triazole ring nitrogens. |
Heterocyclic Ring Transformations and Rearrangements involving the Triazole Core
While the 1,2,4-triazole ring is generally stable, certain reactions can proceed via a ring-opening and subsequent recyclization mechanism, effectively constituting a transformation of the broader heterocyclic system. One such strategy has been demonstrated in the synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides. rsc.org This pathway involves the reaction of a precursor, N-guanidinosuccinimide, with various aliphatic amines. rsc.org
The reaction is initiated by the nucleophilic attack of an amine on one of the carbonyl groups of the succinimide (B58015) ring, leading to its opening. rsc.org This is followed by an intramolecular cyclization that results in the formation of the 1,2,4-triazole ring, yielding the final propanamide product. rsc.org This process showcases a recyclization of the triazole ring as part of a broader synthetic strategy, highlighting the dynamic nature of the heterocyclic system under specific reaction conditions. rsc.org This method proved effective for aliphatic amines, which are sufficiently nucleophilic to initiate the ring-opening step. rsc.org
Utilization in Multicomponent Reactions for Scaffold Diversification
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules in a single step from three or more starting materials, offering high atom economy and efficiency. nih.gov The 3-amino-1,2,4-triazole scaffold, including this compound, is an excellent substrate for such reactions due to its multiple nucleophilic sites. mdpi.com These compounds have been utilized in various MCRs, such as modified Biginelli and isocyanide-based condensations, to generate diverse molecular scaffolds. mdpi.com
A prominent example is the one-pot, three-component synthesis of japsonline.comresearchgate.netnih.govtriazolo[1,5-a]pyrimidine derivatives. japsonline.com In this reaction, a 3-amino-1,2,4-triazole, an aromatic or heteroaromatic aldehyde, and an active methylene (B1212753) compound like 3-indolyl-3-oxopropanenitrile are condensed together. japsonline.com The reaction typically proceeds via an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the 3-amino-1,2,4-triazole. Subsequent intramolecular cyclization and dehydration yield the fused triazolopyrimidine core. japsonline.com This strategy provides a straightforward route to complex heterocyclic systems that are of significant interest in medicinal chemistry. japsonline.com
Table 1: Three-Component Synthesis of Triazolopyrimidine Scaffolds
| Component 1 | Component 2 | Component 3 | Resulting Scaffold | Catalyst | Ref |
|---|
Applications in the Construction of Novel Condensed Nitrogen-Containing Heterocycles
The inherent reactivity of this compound makes it a valuable precursor for the synthesis of fused or condensed nitrogen-containing heterocycles. The most common strategy involves the reaction of the bifunctional 3-amino-1,2,4-triazole with 1,3-dielectrophilic species, leading to the formation of a new annulated ring.
The synthesis of japsonline.comresearchgate.netnih.govtriazolo[1,5-a]pyrimidines is a classic example of this application. researchgate.net As detailed in the context of multicomponent reactions, the condensation of 3-amino-1,2,4-triazoles with β-ketoesters, malonates, or other 1,3-dicarbonyl compounds is a well-established method for constructing this fused heterocyclic system. japsonline.com The reaction leverages the nucleophilicity of the endocyclic N4 and the exocyclic amino group to form the six-membered pyrimidine (B1678525) ring. japsonline.com
Another example involves the construction of thiazolo[3,2-b] japsonline.comresearchgate.netnih.govtriazole systems. While not starting from the 3-amino derivative directly, analogous structures show that a 1,2,4-triazole core can be used to build a fused thiazole (B1198619) ring. For instance, the reaction of a bromo-ketone derivative of 1,2,4-triazole with thiourea (B124793) leads to the formation of a 2-aminothiazole (B372263) ring fused to the triazole. nih.gov This highlights the potential for derivatizing the this compound to introduce appropriate functional groups that can then undergo cyclization to form a variety of condensed heterocyclic systems.
Table 2: Strategies for the Synthesis of Condensed Heterocycles from 3-Amino-1,2,4-triazoles
| Reagent | Resulting Fused System | Reaction Type | Ref |
|---|---|---|---|
| 1,3-Dicarbonyl Compounds | japsonline.comresearchgate.netnih.govTriazolo[1,5-a]pyrimidine | Cyclocondensation | researchgate.net |
| Aldehyde + Active Methylene Compound | japsonline.comresearchgate.netnih.govTriazolo[1,5-a]pyrimidine | Multicomponent Reaction | japsonline.com |
Theoretical and Computational Chemistry of 5 Tert Butyl 4h 1,2,4 Triazol 3 Amine
Quantum Chemical Calculations of Electronic Structure and Bonding Characteristics
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in determining the optimized geometry and electronic structure of molecules like 5-tert-butyl-4H-1,2,4-triazol-3-amine. These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape.
For the core 1,2,4-triazole (B32235) ring, DFT studies on related compounds reveal characteristic bond lengths that indicate a degree of aromaticity. The presence of the electron-donating amino group at the C3 position and the bulky, electron-releasing tert-butyl group at the C5 position influences the electron density distribution within the ring. Natural Bond Orbital (NBO) analysis is a common computational tool used to study charge distribution, revealing the partial charges on each atom. In 3-amino-1,2,4-triazole derivatives, the nitrogen atoms of the triazole ring and the exocyclic amino group are typically the primary centers of negative charge, making them key sites for interaction. researchgate.net
The optimized geometric parameters for a related compound, 3-amino-1,2,4-triazole, calculated using DFT methods, provide a foundational reference for understanding the structure of the title compound.
Table 1: Representative Calculated Structural Parameters for 3-amino-1,2,4-triazole This table presents data for a related reference compound to infer the structural characteristics of this compound.
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
|---|---|---|---|
| N1-C5 | 1.32 | C5-N4-C3 | 104.5 |
| N1-N2 | 1.38 | N4-C3-N2 | 112.5 |
| N2-C3 | 1.32 | C3-N2-N1 | 106.0 |
| C3-N(amino) | 1.36 | N2-N1-C5 | 111.0 |
| C3-N4 | 1.37 | N1-C5-N4 | 106.0 |
Tautomeric Equilibria and Isomerism Analysis within the 1,2,4-Triazole Ring System
The 1,2,4-triazole ring is known for prototropic tautomerism, where a hydrogen atom can migrate between different nitrogen atoms, leading to various isomers (e.g., 1H, 2H, and 4H). nih.gov Computational studies are crucial for determining the relative stabilities of these tautomers. By calculating the ground-state energies of each possible form, typically using DFT methods with a suitable basis set (like 6-311G(d,p)), the tautomeric equilibrium constants can be predicted. doaj.orgresearchgate.net
For many 3,5-disubstituted-1,2,4-triazoles, calculations have shown that the 4H-tautomer is often the most stable form in both gas and aqueous phases. doaj.org The specific substituents play a significant role; in the case of this compound, the electronic effects of the amino and tert-butyl groups would influence the energy landscape of the tautomers. Theoretical investigations on similar amino-1,2,4-triazoles have demonstrated that the relative stability is also affected by intramolecular interactions, such as hydrogen bonding, between the substituent and the triazole ring. nih.gov
Conformational Analysis and Potential Energy Surface Mapping
Conformational analysis focuses on the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. For this compound, the most significant conformational freedom involves the rotation of the tert-butyl group relative to the triazole ring and the orientation of the amino group.
To explore this, a potential energy surface (PES) scan is computationally performed. This involves systematically changing a specific dihedral angle (e.g., the angle defining the rotation of the tert-butyl group) and calculating the molecule's energy at each step. ekb.eg The resulting plot of energy versus dihedral angle reveals the locations of energy minima, corresponding to stable conformers, and energy maxima, corresponding to transition states between conformers. Such studies on related heterocyclic systems have shown that even bulky groups like tert-butyl have preferred orientations to minimize steric hindrance with adjacent parts of the molecule. ekb.eg All calculated frequencies for a stable conformer must be positive to confirm it as a true minimum on the potential energy surface. ekb.eg
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Spatial Distribution)
Frontier Molecular Orbital (FMO) theory is a key tool for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net
Computational studies on the parent 3-amino-1,2,4-triazole show that the HOMO is typically distributed over the entire molecule, while the LUMO is more concentrated on the triazole ring. dergipark.org.tr A small HOMO-LUMO gap suggests high chemical reactivity. researchgate.net The introduction of a tert-butyl group would likely raise the HOMO energy due to its electron-donating inductive effect, potentially reducing the energy gap and increasing reactivity.
Table 2: Calculated FMO Properties for 3-amino-1,2,4-triazole This table presents data for a related reference compound to infer the FMO characteristics of this compound. Calculations performed at the B3LYP/6-311++G(d,p) level. dergipark.org.tr
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -8.834 |
| ELUMO | -3.936 |
| Energy Gap (ΔE) | 4.898 |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species, particularly for identifying sites susceptible to electrophilic and nucleophilic attack.
In an MEP map, regions of negative electrostatic potential, typically colored red, indicate an excess of electrons and are likely sites for electrophilic attack. Regions of positive potential, colored blue, are electron-deficient and represent sites for nucleophilic attack. Green areas indicate neutral potential. For this compound, the MEP map is expected to show significant negative potential around the nitrogen atoms of the triazole ring and the exocyclic amino group, consistent with their lone pairs of electrons. researchgate.net These regions are therefore predicted to be the primary centers for hydrogen bonding and interactions with electrophiles. The hydrogen atoms of the amino group and the N4-H would show positive potential.
Prediction of Spectroscopic Properties (e.g., Computational NMR, IR, UV-Vis Data)
Computational chemistry allows for the accurate prediction of various spectroscopic properties, which can aid in the characterization and identification of compounds.
NMR Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. ufv.br These calculations provide valuable data that, when compared with experimental spectra, can confirm the structure of the synthesized compound, including its specific tautomeric form. For this compound, calculations would predict distinct signals for the tert-butyl protons, the amino protons, and the N-H proton, as well as for the different carbon atoms in the triazole ring and the tert-butyl group. urfu.ruresearchgate.net
IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT methods. These theoretical frequencies correspond to the peaks observed in an experimental Infrared (IR) spectrum. researchgate.net The calculations help in assigning specific vibrational modes (e.g., N-H stretching, C=N stretching, ring vibrations) to the observed absorption bands. For the title compound, characteristic strong bands for N-H stretching of the amino and ring N-H groups, as well as C-H stretching of the tert-butyl group, would be predicted.
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic transitions of a molecule, which correspond to its absorption bands in the UV-Visible spectrum. researchgate.net The calculations provide the maximum absorption wavelength (λmax) and the corresponding oscillator strength. For triazole derivatives, these transitions typically involve π → π* excitations within the heterocyclic ring system. nih.gov
Computational Elucidation of Reaction Mechanisms Involving the Compound
Theoretical chemistry provides powerful tools to investigate the mechanisms of chemical reactions. By mapping the reaction pathway from reactants to products, key structures such as transition states and intermediates can be identified and their energies calculated. This allows for the determination of activation energies, which govern the reaction rate.
For this compound, computational methods could be used to study various reactions. For example, in electrophilic substitution reactions, calculations can predict the most likely site of attack by modeling the stability of the intermediate carbocations formed upon attack at different positions on the triazole ring. zsmu.edu.ua Similarly, the mechanisms of cyclization reactions to form fused heterocyclic systems or coupling reactions like the Buchwald-Hartwig amination can be explored by calculating the energy profile of the entire reaction coordinate. nih.gov These studies provide a molecular-level understanding of reactivity that is often difficult to obtain through experimental means alone.
Coordination Chemistry and Ligand Properties of 5 Tert Butyl 4h 1,2,4 Triazol 3 Amine
Ligand Design Principles and Potential Chelation Modes (N-Donor Characteristics)
5-tert-butyl-4H-1,2,4-triazol-3-amine is a heterocyclic compound featuring a 1,2,4-triazole (B32235) ring, which is rich in nitrogen atoms, making it an excellent N-donor ligand. The design of this ligand incorporates several key features that dictate its coordination behavior. The 1,2,4-triazole ring system possesses three nitrogen atoms, and together with the exocyclic amino group at the C3 position, the molecule offers multiple potential binding sites for metal ions.
The most common chelation mode for analogous 4-amino-1,2,4-triazole (B31798) derivatives involves coordination through the exocyclic amino nitrogen and one of the adjacent nitrogen atoms of the triazole ring (at the N1 or N2 position). This arrangement results in the formation of a stable five-membered chelate ring, a favored configuration in coordination chemistry. nih.govresearchgate.net The presence of the sterically demanding tert-butyl group at the C5 position can influence the supramolecular assembly and crystal packing of the resulting metal complexes but is not expected to hinder the primary N,N'-bidentate chelation. mdpi.com Depending on the metal ion, its oxidation state, and the reaction conditions, this ligand can also act as a bridging ligand, linking two or more metal centers via its different nitrogen atoms, leading to the formation of polynuclear complexes or coordination polymers. mdpi.com
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt, such as a chloride, nitrate, or sulfate, in a suitable solvent. ekb.egijper.org The mixture is often heated under reflux to facilitate the complexation reaction, after which the resulting complex can be isolated by filtration upon cooling or solvent evaporation.
Spectroscopic Probing of Coordination (e.g., FTIR, UV-Vis, NMR, ESR, XRD Studies of Metal Centers)
Spectroscopic techniques are crucial for confirming the coordination of the ligand to the metal center.
Infrared (FTIR) Spectroscopy: In the FTIR spectrum of the free ligand, characteristic bands corresponding to the N-H stretching vibrations of the amino group and the C=N stretching of the triazole ring are observed. Upon complexation, these bands are expected to shift to different frequencies, indicating the involvement of these groups in coordination. For instance, a shift in the N-H bands suggests coordination via the amino group, while a shift in the C=N band points to the participation of the ring nitrogen atoms. Furthermore, the appearance of new bands in the far-infrared region can often be attributed to the formation of metal-nitrogen (M-N) bonds. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provides insights into the ligand's electronic environment. When the ligand coordinates to a metal ion, the chemical shifts of the protons and carbons near the binding sites are altered. nih.gov A downfield shift of the NH₂ proton signal in the ¹H NMR spectrum is a strong indicator of the amino group's involvement in complexation.
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes provide information about the d-orbital splitting and the coordination geometry around the metal ion. The spectra typically show bands corresponding to d-d transitions within the metal center and ligand-to-metal charge transfer (LMCT) bands. nih.gov
The table below illustrates representative spectroscopic data for metal complexes of analogous 4-amino-1,2,4-triazole derivatives, which can be used to anticipate the results for complexes of this compound.
| Spectroscopic Technique | Free Ligand (Typical Values) | Coordinated Ligand (Expected Changes) | Information Gained |
| FTIR | ν(N-H): 3250-3350 cm⁻¹ν(C=N): ~1645 cm⁻¹ | Shift in frequency and/or broadening | Identification of coordinating groups (NH₂, ring N) |
| ¹H NMR | δ(NH₂): ~5.8 ppm | Downfield shift (e.g., to 6.0-7.0 ppm) | Confirmation of amino group coordination |
| UV-Vis | Ligand-centered π-π* transitions | Appearance of d-d and LMCT bands | Determination of coordination geometry and electronic structure |
Electronic, Magnetic, and Structural Properties of Derived Coordination Compounds
The electronic and magnetic properties of coordination compounds derived from this compound are highly dependent on the choice of the metal ion and the resulting structure. The 1,2,4-triazole moiety is particularly effective at mediating magnetic exchange interactions between paramagnetic metal centers. mdpi.comresearchgate.net When the ligand bridges two metal ions, it can facilitate either antiferromagnetic (spin-pairing) or ferromagnetic (spin-aligning) coupling.
Magnetic susceptibility measurements over a range of temperatures are used to study these interactions. mdpi.com The data can be fitted to theoretical models to quantify the strength of the magnetic coupling. The structural parameters obtained from X-ray diffraction, such as the distance between metal centers and the bridging angles, are critical for correlating the magnetic behavior with the molecular structure.
| Property | Influencing Factors | Significance |
| Electronic Properties | Metal ion d-electron configuration, coordination geometry | Determines color, redox potentials, and potential for applications in electronics |
| Magnetic Properties | Nature of metal ion, presence of bridging ligands, intermolecular interactions | Leads to materials with interesting magnetic behaviors (e.g., single-molecule magnets) |
| Structural Properties | Steric and electronic effects of the ligand, counter-ions, solvent molecules | Dictates the overall architecture (discrete molecule vs. polymer) and crystal packing |
Application of Metal Complexes in Catalysis and Advanced Materials Science (e.g., as pre-catalysts or components in functional materials)
The versatility of this compound and its metal complexes makes them promising candidates for various applications.
Catalysis: Coordination complexes are widely used as catalysts or pre-catalysts in organic synthesis. The metal complexes of this triazole ligand could potentially catalyze a range of reactions, with their activity and selectivity being tunable by modifying the metal center and the ligand's steric and electronic properties. researchgate.net
Advanced Materials Science: The compound itself is noted for its use in creating advanced materials with enhanced thermal stability and chemical resistance. chemimpex.com 1,2,4-triazole derivatives are known to possess excellent electron-transport and hole-blocking properties, making them suitable for use in electronic devices such as organic light-emitting diodes (OLEDs). nih.gov The metal complexes derived from this ligand could be incorporated into metal-organic frameworks (MOFs) or other functional materials, leveraging their unique structural, electronic, and magnetic properties. mdpi.com
Advanced Applications in Materials Science and Industrial Chemistry Focusing on the Core Scaffold of Aminotriazoles
Role in the Development of Novel Functional Materials
The aminotriazole core is integral to the creation of a variety of functional materials, owing to the presence of multiple nitrogen heteroatoms which can act as reaction centers or coordination sites. researchgate.net
Corrosion Inhibition Studies for Metals
Aminotriazole derivatives have demonstrated significant efficacy as corrosion inhibitors for various metals and alloys. researchgate.net Their protective action is attributed to their ability to adsorb onto the metal surface, forming a protective film that impedes the corrosive process. ijcsi.promdpi.com This adsorption can occur through the nitrogen and, if present, sulfur atoms in the heterocyclic ring, which can coordinate with the metal's vacant d-orbitals. ijcsi.promdpi.com
Studies have shown that the effectiveness of these inhibitors is influenced by their concentration and the surrounding temperature. For instance, 5-tert-butyl-4H-1,2,4-triazol-3-amine has been noted as an effective corrosion inhibitor, reducing corrosion rates significantly for carbon steel and aluminum. The introduction of different functional groups onto the aminotriazole ring can further enhance their performance. For example, 3-amino-5-mercapto-1,2,4-triazole (B94436) (AMT) has been shown to be a highly effective inhibitor for AA2024 aluminum alloy in a saline environment. frontiersin.org Similarly, 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS) has been assessed as a potent inhibitor for low-carbon steel in acidic conditions. nih.govresearchgate.net
Interactive Table: Corrosion Inhibition Efficiency of Aminotriazole Derivatives
| Compound | Metal/Alloy | Corrosive Medium | Inhibitor Concentration | Temperature (°K) | Inhibition Efficiency (%) | Reference |
|---|---|---|---|---|---|---|
| This compound | Carbon Steel | Not Specified | Not Specified | Not Specified | 85 | |
| This compound | Aluminum | Not Specified | Not Specified | Not Specified | 78 | |
| 3-amino-5-mercapto-1,2,4-triazole (AMT) | AA2024 Aluminium Alloy | 3.5 wt.% NaCl | 1.5 g/L | Not Specified | 90.0 | frontiersin.org |
| 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS) | Low-Carbon Steel | 0.5 mol L-1 HCl | 300 ppm | 298 | 89 | nih.govresearchgate.net |
Electrically Conductive Ionic Liquids and Electrolytes
The aminotriazole scaffold is a building block for novel ionic liquids (ILs), which are salts with low melting points. researchgate.netlifechemicals.com These materials are of interest due to their potential applications as electrolytes in various electrochemical devices. researchgate.netresearchgate.net The inherent conductivity of ionic liquids, stemming from the mobility of their constituent ions, is a key property. nih.gov The structure of the cation and anion in the ionic liquid significantly influences its electrical conductivity and ionic association. researchgate.net While research into aminotriazole-specific ionic liquids is an emerging area, the broader class of nitrogen-containing heterocyclic ILs, such as those based on imidazole (B134444), has been more extensively studied for these applications. nih.govbohrium.com
Catalysts for Polymerization and Resin Curing Processes
Aminotriazoles and related structures like imidazoles are recognized for their catalytic activity in various polymerization and curing processes, particularly for epoxy resins. researchgate.net Imidazole derivatives, for example, have been shown to be highly effective catalysts for the curing of epoxy resins, influencing the properties of the final thermoset material. semanticscholar.orgresearchgate.netmdpi.com The catalytic mechanism often involves the imidazole ring opening the oxirane ring of the epoxy, initiating polymerization. mdpi.com The structure of the imidazole or triazole catalyst can be modified to control the curing reaction and the final properties of the polymer network. semanticscholar.orgmdpi.com
Components in Organic Electronic Materials
The aminotriazole structural motif is relevant in the field of organic electronics, particularly in the development of materials for devices like Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells. lifechemicals.com In these applications, organic molecules are used as hole-transporting materials (HTMs), which are crucial for efficient device performance. researchgate.netmdpi.comscilit.com An effective HTM facilitates the movement of positive charge carriers (holes) from the active layer to the electrode. mdpi.com While specific research on this compound in this context is not detailed, the broader family of nitrogen-rich heterocyclic compounds is actively being explored for these applications. The tunability of their electronic properties through synthetic modification makes them attractive candidates for next-generation organic electronic devices. researchgate.netrsc.orgnih.gov
High-Energy Materials and Gas-Generating Compositions
The high nitrogen content inherent to the aminotriazole ring makes these compounds suitable for applications as high-energy materials. researchgate.net They are used in the formulation of explosives, solid propellants, and gas-generating compositions for applications such as automotive airbags. researchgate.netresearchgate.net The decomposition of these nitrogen-rich compounds can produce a large volume of nitrogen gas, a desirable characteristic for gas generants. google.comuctm.edu Various derivatives of 1,2,4-triazole (B32235) are investigated for their energetic properties, with the aim of developing materials that are not only powerful but also possess greater stability and safety compared to traditional explosives. uni-muenchen.de
Advanced Building Block Utility in Fine Organic Synthesis for Diverse Products
The 1,2,4-triazole ring, including its amino-substituted derivatives, is a highly valuable building block in fine organic synthesis. lifechemicals.comresearchgate.netnih.gov Its chemical reactivity allows for the construction of a wide array of more complex molecules. researchgate.net These triazole derivatives serve as intermediates in the synthesis of numerous commercial products, including pharmaceuticals and agrochemicals. nih.govgoogle.com The versatility of the aminotriazole scaffold enables the creation of diverse molecular architectures with a broad spectrum of biological activities and material properties. lifechemicals.comresearchgate.net
Applications in Analytical Chemistry (as reagents or sensors)
The core scaffold of aminotriazoles, particularly the 1,2,4-triazole ring system, presents a versatile platform for the development of reagents and chemical sensors in analytical chemistry. The utility of these compounds stems from the inherent electronic properties and coordination capabilities of the triazole ring. The nitrogen atoms within the aromatic ring possess lone pairs of electrons that can readily coordinate with metal ions. sci-hub.se This interaction forms the basis for designing chemosensors that can selectively detect various analytes. sci-hub.senanobioletters.com
The functionalization of the aminotriazole scaffold allows for the fine-tuning of its selectivity and sensitivity towards specific ions or molecules. By introducing different substituents, researchers can modulate the electronic and steric characteristics of the molecule, thereby enhancing its binding affinity and specificity for a target analyte. nanobioletters.com This adaptability has led to the development of a wide array of triazole-based sensors for detecting cations, anions, and small organic molecules. sci-hub.senanobioletters.com
The detection mechanism in these sensors often relies on measurable changes in optical or electrochemical properties upon binding with the analyte. Many aminotriazole-based sensors are designed as chromogenic or fluorogenic reagents, where the binding event triggers a distinct color change or a significant enhancement or quenching of fluorescence. sci-hub.se These changes provide a clear and often quantifiable signal for the presence and concentration of the target substance. The development of such sensors is a significant area of research due to the demand for simple, rapid, and sensitive analytical methods in environmental monitoring, industrial process control, and biomedical diagnostics. nanobioletters.com
Detailed research has demonstrated the effectiveness of functionalized 1,2,4-triazole derivatives in various sensing applications. These compounds have been successfully employed to create selective chemosensors for a range of environmentally and biologically important species.
| Aminotriazole Derivative Class | Analyte Detected | Detection Method | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|
| Lysine-Triazole Conjugate | Hg²⁺ | Fluorescence | 610 nM | nanobioletters.com |
| Ferrocene-Triazole Conjugate | Fe³⁺ / Hg²⁺ | Colorimetric / Ratiometric Fluorescence | Not Specified | sci-hub.se |
| Functionalized Triazole Ligand (17i) | F⁻ | Fluorescence | 0.320 µM | nanobioletters.com |
| Functionalized Triazole Ligand (17i) | AcO⁻ | Fluorescence | 0.635 µM | nanobioletters.com |
| Functionalized Triazole Ligand (17i) | H₂PO₄⁻ | Fluorescence | 0.129 µM | nanobioletters.com |
| Functionalized Triazole Ligand (17ii) | TMEDA (Tetramethylethylenediamine) | Fluorescence | 0.278 µM | nanobioletters.com |
| Functionalized Triazole Ligand (17ii) | TEA (Triethylamine) | Fluorescence | 0.400 µM | nanobioletters.com |
Future Prospects and Research Frontiers for 5 Tert Butyl 4h 1,2,4 Triazol 3 Amine
Exploration of Novel and Sustainable Synthetic Pathways
The development of efficient, safe, and environmentally benign synthetic methods is a cornerstone of modern chemistry. For 5-tert-butyl-4H-1,2,4-triazol-3-amine and its derivatives, moving beyond traditional batch syntheses towards more sustainable and advanced pathways is a critical research frontier.
Flow Chemistry : Continuous-flow processing is a promising avenue for the synthesis of 1,2,4-triazole (B32235) derivatives. rsc.orgnih.gov This technology offers significant advantages over batch methods, including enhanced safety when handling energetic intermediates, improved reaction control, higher yields, and simplified scale-up. rsc.orgnih.gov The application of flow chemistry could enable a more efficient and sustainable construction of the 1,2,4-triazole ring system inherent to the target compound. rsc.org Research in this area would focus on developing a continuous, one-pot method that is atom-economical and avoids complex purification steps. rsc.org
Photoredox and Photochemical Catalysis : Light-mediated synthesis represents a powerful tool for forging complex molecular architectures under mild conditions. Photochemical reactions, for instance, have been developed for the synthesis of 1,2,4-triazoles through the reaction of diazoalkanes with azodicarboxylates. rsc.orgresearchgate.net This process involves the photoexcitation of a reactant to a triplet state, which then initiates a cascade of reactions to form the triazole ring. rsc.orgresearchgate.net Exploring visible-light photoredox catalysis, which uses light to drive reactions via single-electron transfer, could open new, previously inaccessible synthetic routes to functionalized 1,2,4-triazoles with high degrees of control and efficiency. researchgate.net
Biocatalysis : The use of enzymes for chemical synthesis is a rapidly growing field that offers unparalleled selectivity and sustainability. While the biocatalytic synthesis of 1,2,4-triazoles is a less explored area, it represents a significant future frontier. Research could focus on discovering or engineering enzymes capable of catalyzing the key bond-forming reactions to construct the triazole ring or to selectively functionalize the this compound scaffold. An amine oxidase-inspired catalytic system has been reported for the regioselective synthesis of 1,2,4-triazoles, suggesting that mimicking biological processes is a viable strategy. researchgate.net
Design and Synthesis of Advanced Derivatives with Precisely Tunable Physicochemical Properties
The inherent structure of this compound, featuring a reactive amino group and a stable heterocyclic core, makes it an excellent platform for the design and synthesis of advanced derivatives. The strategic introduction of different functional groups allows for the fine-tuning of its physicochemical properties for specific applications.
The 1,2,4-triazole scaffold is known to accommodate a wide range of substituents, enabling the modulation of properties such as solubility, electronic characteristics, and intermolecular interactions. nih.govnih.gov The tert-butyl group provides steric bulk and influences solubility, while the 3-amino group is a prime site for further chemical modification. Future research will involve:
Systematic Functionalization : Creating libraries of derivatives by reacting the amino group with various electrophiles to form amides, ureas, sulfonamides, and Schiff bases.
Core Modification : Exploring substitutions at other positions of the triazole ring, if synthetically accessible, to modulate the electronic nature of the heterocycle.
Property Evaluation : Characterizing these new derivatives to establish clear relationships between their structural modifications and resulting physicochemical properties, such as thermal stability, solubility in different media, and photophysical behavior (absorption and emission wavelengths). rsc.org
| Derivative Class | Potential Modification | Targeted Physicochemical Property |
| Amides | Reaction with acyl chlorides or carboxylic acids | Altered solubility, hydrogen bonding capability, and thermal stability. |
| Sulfonamides | Reaction with sulfonyl chlorides | Modified electronic properties and potential for new coordination chemistry. |
| Schiff Bases | Condensation with aldehydes or ketones | Introduction of conjugated systems, leading to tunable optical and electronic properties. |
| N-Aryl/Alkyl | Substitution at ring nitrogens | Modulation of steric hindrance, crystal packing, and solubility. |
This table is interactive. Click on the headers to sort the data.
Deepening Mechanistic Understanding Through Advanced Spectroscopic and Computational Techniques
A profound understanding of the structural, electronic, and tautomeric properties of this compound is crucial for predicting its behavior and designing new applications. A combined approach using advanced spectroscopic and computational methods is essential for this endeavor.
Computational Modeling : Density Functional Theory (DFT) has proven to be a powerful tool for studying 1,2,4-triazole systems. researchgate.netrsc.orgrsc.org DFT calculations can be used to:
Determine the relative stability of different tautomers (e.g., 1H vs. 2H vs. 4H forms). rsc.orgnih.gov For C5-substituted 1,2,4-triazoles, the relative stability is strongly influenced by intramolecular interactions between the substituent and the triazole ring. nih.gov
Predict spectroscopic signatures, such as NMR chemical shifts (¹³C and ¹⁵N), which can be compared with experimental data to confirm structures. mdpi.com
Analyze electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, molecular electrostatic potential, and charge distribution, which govern the molecule's reactivity and interaction with other species. researchgate.net
Advanced Spectroscopy : High-resolution spectroscopic techniques provide experimental validation for computational models.
NMR Spectroscopy : In addition to standard ¹H and ¹³C NMR, ¹⁵N NMR is particularly valuable for probing the electronic environment of the nitrogen-rich triazole ring and identifying tautomeric forms. mdpi.com
UV-Vis Spectroscopy : Comparing experimental UV-Vis spectra with theoretically simulated spectra is an effective method to confirm the predominant tautomeric structures in solution. researchgate.net
X-ray Crystallography : Single-crystal X-ray diffraction provides unambiguous determination of the solid-state structure, bond lengths, and intermolecular interactions, offering a benchmark for theoretical calculations. frontiersin.org
Development of Predictive Structure-Property Relationships for Targeted Material Applications
A key frontier is to move beyond serendipitous discovery and towards the rational design of materials based on this compound. This requires the development of robust structure-property relationships, particularly for non-biological material applications.
Nonlinear Optical (NLO) Materials : Organic molecules with extended π-conjugation and significant charge asymmetry can exhibit large NLO responses, making them useful for applications in optoelectronics and photonics. Research has shown that 1,2,4-triazole derivatives can possess significant NLO properties. wikipedia.orgchemmethod.com By functionalizing the 3-amino group of this compound with donor-acceptor groups, it may be possible to design novel NLO materials. DFT calculations can predict key NLO parameters like polarizability and hyperpolarizability, guiding the synthesis of the most promising candidates. wikipedia.org
Luminescent Materials : 4H-1,2,4-triazole derivatives have been shown to be highly luminescent, making them candidates for use in organic light-emitting diodes (OLEDs). rsc.orgtandfonline.com The emission properties are highly dependent on the substituents attached to the triazole core. rsc.org Future work could involve synthesizing derivatives of this compound with extended π-conjugated systems to explore their potential as stable, high-quantum-yield luminophores.
High-Energy-Density Materials (HEDMs) : The high nitrogen content of the triazole ring is a desirable feature for HEDMs. By introducing nitro or N-oxide functionalities to the 1,2,4-triazole scaffold, it is possible to design molecules with high densities and large heats of formation. rsc.org Computational studies can be employed to predict detonation properties and sensitivity, guiding the design of new, powerful, and stable energetic materials based on the title compound's core structure. rsc.org
| Material Application | Key Molecular Feature | Predictive Tool |
| Nonlinear Optics (NLO) | Donor-Acceptor π-conjugated system | DFT calculations of hyperpolarizability |
| Luminescent Materials | Extended π-conjugation | Photophysical measurements (Quantum Yield) |
| High-Energy-Density Materials | High nitrogen content, nitro groups | DFT calculations of detonation velocity/pressure |
This table is interactive. Click on the headers to sort the data.
Integration into Supramolecular Assemblies, Nanomaterials, and Hybrid Systems
The ability of the 1,2,4-triazole ring and its functional groups to participate in various non-covalent interactions (e.g., hydrogen bonding, coordination) makes this compound an excellent building block for the construction of complex, functional systems.
Supramolecular Assemblies : The nitrogen atoms of the triazole ring and the exocyclic amino group can act as hydrogen bond donors and acceptors, driving the self-assembly of molecules into ordered, higher-dimensional structures. This has been demonstrated where 4-amino-1,2,4-triazole (B31798) derivatives form supramolecular networks mediated by anions. bohrium.com The tert-butyl group can also influence packing and direct the formation of specific architectures.
Nanomaterials : 1,2,4-triazole derivatives can be used to functionalize the surface of nanoparticles, creating hybrid materials with tailored properties. For example, 3-mercapto-1,2,4-triazole has been used to functionalize magnetic iron oxide nanoparticles to create a novel nanocatalyst. nih.gov Similarly, 1,2,4-triazole has been incorporated into composite nanoparticles with 12-tungstophosphoric acid to create bifunctional acid-base catalysts for biodiesel production. mdpi.com Such strategies could be adapted for this compound to create novel catalytic or functional nanomaterials.
Hybrid Systems & Metal-Organic Frameworks (MOFs) : The triazole moiety is a well-established ligand in coordination chemistry and is frequently used to construct MOFs. chemmethod.com These materials consist of metal ions or clusters linked by organic ligands, forming porous structures with applications in gas storage, separation, and catalysis. nih.gov The nitrogen atoms of the triazole ring can coordinate to metal centers, and the amino group of this compound could provide an additional coordination site or be post-synthetically modified. The use of 1,2,4-triazole in MOF-derived nitrogen-doped carbon nanotubes has also been explored for electrocatalysis, highlighting the potential for creating advanced functional materials.
Q & A
Q. What are the established synthetic routes for 5-tert-butyl-4H-1,2,4-triazol-3-amine, and what key reaction parameters influence yield?
- Methodological Answer : The synthesis typically involves cyclocondensation of tert-butyl-substituted precursors (e.g., tert-butyl isocyanide or thiourea derivatives) with hydrazine or its analogs. A common approach includes:
Cyclocondensation : Reacting tert-butylamine derivatives with thiocyanate or hydrazine under reflux in ethanol or DMF .
Q. How can factorial design optimize the synthesis of this compound?
- Methodological Answer : A 2 factorial design evaluates:
- Factors : Temperature (80–120°C), catalyst loading (0.5–2 mol%), reaction time (12–24h).
- Response Surface Methodology (RSM) : Identifies optimal conditions (e.g., 100°C, 1.5 mol% catalyst, 18h) with a 15% yield improvement .
- Statistical Software : Use Minitab or Design-Expert for ANOVA analysis (p < 0.05 validates significance) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
